CYP1B1 Selective Inhibition: 4.7-Fold Selectivity Over CYP1A1
3-(3-Hydroxyphenyl)-1-phenylurea demonstrates nanomolar inhibitory potency against human cytochrome P450 1B1 (CYP1B1) with an IC₅₀ of 55 nM. In direct head-to-head assessment under the same assay platform, this compound exhibits a 4.7-fold selectivity window over CYP1A1 (IC₅₀ = 260 nM) [1]. This selectivity profile is meaningful in the context of CYP1B1 as a therapeutic target, where off-target inhibition of CYP1A1 is generally undesirable due to its role in xenobiotic metabolism and potential for drug-drug interactions. The meta-hydroxyphenyl substitution appears critical for this selectivity, as ortho-chloro substituted biphenyl urea analogs (e.g., meta-chloro-substituted biphenyl urea 5h) achieve higher potency (IC₅₀ = 5 nM) but with >2000-fold selectivity over CYP1A1 [2], while other phenylurea derivatives lacking hydroxyl substitution exhibit markedly different CYP interaction profiles. The 55 nM IC₅₀ value places this compound in a potency range appropriate for cell-based mechanistic studies and as a reference standard for CYP1B1 inhibitor screening panels.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CYP1B1 IC₅₀ = 55 nM; CYP1A1 IC₅₀ = 260 nM |
| Comparator Or Baseline | CYP1A1 (same compound, comparative selectivity assessment) |
| Quantified Difference | 4.7-fold selectivity for CYP1B1 over CYP1A1 |
| Conditions | CYP1B1 (human origin) and CYP1A1 (human origin) inhibition assays; ChEMBL-curated BindingDB dataset |
Why This Matters
This selectivity ratio enables researchers to inhibit CYP1B1 at concentrations where CYP1A1 remains largely unaffected, reducing confounding off-target effects in mechanistic studies.
- [1] BindingDB. BDBM50239039 (CHEMBL4098122): IC₅₀ values for CYP1B1 (55 nM) and CYP1A1 (260 nM) inhibition by 3-(3-hydroxyphenyl)-1-phenylurea. ChEMBL-curated. Accessed 2026. View Source
- [2] Chaudhuri B, Jayaprakash V, Bharate SB, Joshi P, Williams IS, Horley N, Sonawane V, McCann GJ, Siddique MU. Biphenyl urea derivatives as selective CYP1B1 inhibitors. Org Biomol Chem. 2016;14(37):8936-8945. View Source
